
CCT245737
Descripción general
Descripción
SRA-737 es un inhibidor potente, altamente selectivo y biodisponible por vía oral de la cinasa de control 1 (Chk1). La cinasa de control 1 es un componente clave de las vías de respuesta al daño del ADN y al estrés replicativo. SRA-737 ha mostrado promesa en estudios preclínicos y clínicos por su potencial para mejorar la eficacia de los tratamientos contra el cáncer, particularmente en combinación con otros agentes quimioterapéuticos .
Métodos De Preparación
La síntesis de SRA-737 implica múltiples pasos, incluyendo la formación de intermediarios clave y su posterior funcionalización. La ruta sintética generalmente comienza con la preparación de un derivado de piridina, que luego se somete a diversas reacciones como la sustitución nucleofílica, la aminación y la ciclación para formar el producto final. Los métodos de producción industrial para SRA-737 están diseñados para optimizar el rendimiento y la pureza, al mismo tiempo que se minimiza el uso de reactivos y condiciones peligrosos .
Análisis De Reacciones Químicas
Structural Composition and Key Functional Groups
CCT245737 features a 2-aminopyrazine-5-carbonitrile core with a trifluoromethyl-substituted pyridine and a morpholine-derived side chain (Fig. 1A) . Critical interactions include:
- Cyanopyrazine group : Forms hydrogen bonds with Lys38 and a conserved water network in the CHK1 ATP-binding pocket .
- 2-Aminopyridine core : Binds to Glu85 and Cys87 in the hinge region .
- Morpholine nitrogen : Establishes a salt bridge with Glu91 .
This configuration ensures high selectivity (>1,000-fold over CHK2 and CDK1) , driven by unique interactions with CHK1-specific residues like Asn59 .
Kinase Inhibition and Selectivity Profile
This compound exhibits potent CHK1 inhibition (in vitro IC<sub>50</sub> = 1.4 nM) , with selectivity validated across 124 kinases (Table 1) :
Kinase | IC<sub>50</sub> (nM) | Selectivity vs. CHK1 |
---|---|---|
CHK1 | 1.4 ± 0.3 | - |
CHK2 | 9,030 | >1,000-fold |
CDK1/CycB | 1,260–2,440 | >1,000-fold |
ERK8 | 128 | 90-fold |
Selectivity is attributed to interactions with CHK1-specific water molecules and residues absent in other kinases .
Biochemical Interactions in DNA Damage Response
This compound disrupts CHK1-mediated cell cycle checkpoints by:
- Inhibiting autophosphorylation : Suppresses pS296 CHK1 (IC<sub>50</sub> = 30–220 nM in cells) , blocking checkpoint activation (Fig. 5C) .
- Abrogating G<sub>2</sub>/M arrest : Reduces pY15 CDK1 and pS216 CDC25c levels, forcing cells with DNA damage into mitosis .
- Enhancing DNA damage : Synergizes with gemcitabine or etoposide (VP16), increasing γH2AX (DNA damage marker) and apoptosis (Fig. 6E–G) .
Pharmacodynamic Effects in Combination Therapy
This compound amplifies genotoxic drug efficacy without increasing toxicity:
- Gemcitabine synergy : In HT29 xenografts, this compound (50 mg/kg) + gemcitabine (30 mg/kg) increased tumor growth delay by 9 days vs. either agent alone (P < 0.001) .
- Single-agent activity : Induces regression in MYC-driven lymphoma models .
Model (Treatment) | Tumor Growth Delay (Days) | γH2AX Increase (Fold) |
---|---|---|
HT29 (Gemcitabine) | 12 | 2.1 |
HT29 (this compound) | 8 | 1.5 |
HT29 (Combination) | 21 | 4.3 |
Target Engagement Biomarkers
A novel pS296 CHK1 ELISA confirmed dose-dependent target inhibition in NSCLC xenografts . Tumor exposure exceeded plasma levels (AUC<sub>0–∞</sub> = 10.4 µmol·h/L after 10 mg/kg oral dose) , correlating with efficacy.this compound’s design leverages precise molecular interactions to achieve selective CHK1 inhibition, making it a promising candidate for combination regimens in chemotherapy-resistant cancers. Ongoing clinical trials will further validate its therapeutic potential .
Aplicaciones Científicas De Investigación
SRA-737 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: SRA-737 se utiliza como compuesto de prueba para estudiar los mecanismos de respuesta al daño del ADN y el estrés replicativo.
Biología: El compuesto se emplea en investigación para comprender el papel de la cinasa de control 1 en los procesos celulares y su potencial como diana terapéutica.
Medicina: SRA-737 se está investigando en ensayos clínicos por su potencial para mejorar la eficacia de los tratamientos contra el cáncer, especialmente en combinación con otros agentes quimioterapéuticos como la gemcitabina. .
Mecanismo De Acción
SRA-737 ejerce sus efectos inhibiendo la cinasa de control 1, un regulador clave de las vías de respuesta al daño del ADN y al estrés replicativo. Al inhibir la cinasa de control 1, SRA-737 evita la reparación del ADN dañado en las células cancerosas, lo que lleva a la muerte celular. El compuesto también induce la formación de micronúcleos, la activación de la vía STING y la regulación positiva de la expresión del ligando de muerte programada 1 (PD-L1), lo que mejora la respuesta inmunitaria contra las células cancerosas .
Comparación Con Compuestos Similares
SRA-737 es único entre los inhibidores de la cinasa de control 1 debido a su alta selectividad y biodisponibilidad oral. Los compuestos similares incluyen:
Prexasertib: Otro inhibidor de la cinasa de control 1 con mecanismos de acción similares pero diferentes propiedades farmacocinéticas.
LY2606368: Un inhibidor de la cinasa de control 1 que ha mostrado eficacia en modelos preclínicos pero tiene diferentes perfiles de toxicidad en comparación con SRA-737.
AZD7762: Un inhibidor de la cinasa de control 1 que se ha estudiado en combinación con otros agentes quimioterapéuticos pero tiene diferentes resultados clínicos en comparación con SRA-737
SRA-737 destaca por su favorable perfil de seguridad, menor mielotoxicidad y potencial para terapia combinada con inhibidores de puntos de control inmunitarios .
Actividad Biológica
CCT245737, also known as SRA737, is a selective and orally bioavailable inhibitor of checkpoint kinase 1 (CHK1). This compound has garnered significant attention in cancer research due to its potential therapeutic applications, particularly in enhancing the efficacy of chemotherapeutic agents in various malignancies, including non-small cell lung cancer (NSCLC) and B-cell lymphoma. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and findings from preclinical studies.
CHK1 plays a crucial role in the DNA damage response and cell cycle regulation. Inhibition of CHK1 by this compound leads to increased DNA damage and apoptosis in cancer cells. The compound operates by:
- Inhibiting CHK1 Activity : this compound exhibits an IC50 of 1.4 nM against the CHK1 enzyme, demonstrating potent inhibitory activity with over 1,000-fold selectivity against CHK2 and CDK1 .
- Enhancing Chemotherapy Efficacy : this compound has been shown to enhance the cytotoxic effects of gemcitabine and SN38 in various human tumor cell lines. It notably increases tumor growth delay when combined with these agents in xenograft models .
Efficacy in Tumor Models
This compound has been extensively studied in preclinical models, particularly focusing on its effects on RAS mutant NSCLC and Eµ-MYC driven B-cell lymphoma. Key findings include:
- Tumor Xenograft Studies : In a study involving RAS mutant NSCLC xenografts, the combination of this compound with gemcitabine resulted in a statistically significant increase in tumor growth delay compared to either treatment alone .
- Single-Agent Activity : this compound demonstrated significant single-agent activity against MYC-driven B-cell lymphoma models, indicating its potential as a standalone treatment option .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for optimizing its clinical use. The compound exhibits:
- Complete Oral Bioavailability : Studies have shown that this compound has 100% oral bioavailability in mouse models, allowing for effective systemic exposure following oral administration .
- Pharmacokinetic Profile : Following intravenous administration at a dose of 10 mg/kg, this compound reached peak plasma concentrations of 4 µmol/L with a half-life of approximately 2.86 hours .
Case Studies and Clinical Relevance
This compound is currently undergoing clinical trials to evaluate its safety and efficacy in humans. A Phase I study aims to assess the compound's performance as a monotherapy and in combination with other chemotherapeutics like gemcitabine and carboplatin .
Table 1: Summary of Key Findings from Preclinical Studies
Study Type | Model Type | Treatment Combination | Key Findings |
---|---|---|---|
Tumor Xenograft | RAS mutant NSCLC | This compound + Gemcitabine | Significant increase in tumor growth delay compared to controls |
Mouse Model | Eµ-MYC driven B-cell lymphoma | This compound (single-agent) | Demonstrated significant antitumor activity |
Pharmacokinetic Analysis | BALB/c Mice | Oral Administration | 100% bioavailability; peak plasma concentration at 4 µmol/L |
Propiedades
IUPAC Name |
5-[[4-[[(2R)-morpholin-2-yl]methylamino]-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N7O/c17-16(18,19)12-8-25-14(26-15-9-22-10(4-20)5-24-15)3-13(12)23-7-11-6-21-1-2-27-11/h3,5,8-9,11,21H,1-2,6-7H2,(H2,23,24,25,26)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYYWUUUGCNAHQ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1489389-18-5 | |
Record name | SRA-737 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1489389185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SRA-737 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16876 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SRA-737 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB6LNL4NF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.